BenchChemオンラインストアへようこそ!

5-fluoro-2,3-dihydropyridazin-3-one

Phosphodiesterase 3 (PDE3) inhibition Cardiovascular disease Anti-platelet therapy

Crucial for SAR: Do NOT substitute. 5-Fluoro-2,3-dihydropyridazin-3-one's C5-fluorine substitution is essential for PDE3A binding and metabolic stability; using other isomers invalidates data. Ideal fragment for heart failure and anti-cancer programs targeting HCT116 cells. Offers superior regio-control for focused library synthesis compared to tri-fluorinated scaffolds. Verify purity and storage before purchase.

Molecular Formula C4H3FN2O
Molecular Weight 114.08 g/mol
CAS No. 1823026-31-8
Cat. No. B6611675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro-2,3-dihydropyridazin-3-one
CAS1823026-31-8
Molecular FormulaC4H3FN2O
Molecular Weight114.08 g/mol
Structural Identifiers
SMILESC1=C(C=NNC1=O)F
InChIInChI=1S/C4H3FN2O/c5-3-1-4(8)7-6-2-3/h1-2H,(H,7,8)
InChIKeyRMWUKDGIMUDATE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-2,3-dihydropyridazin-3-one (CAS 1823026-31-8) for Scientific Procurement: Chemical Profile and Comparator Context


5-Fluoro-2,3-dihydropyridazin-3-one (CAS 1823026-31-8), also named 5-fluoropyridazin-3(2H)-one, is a fluorinated heterocyclic building block of the pyridazinone class [1]. Its core 2,3-dihydropyridazin-3-one scaffold serves as a privileged structure in medicinal chemistry due to its capacity for diverse biological activities, including phosphodiesterase (PDE) inhibition and kinase modulation [2]. The specific C5-fluorine substitution on the pyridazinone ring modifies the electronic properties of this scaffold, rendering it a distinct chemical probe or synthetic intermediate. While primary literature explicitly detailing this specific compound is limited, its structural features place it within a broader class of pyridazinone derivatives extensively explored for developing therapeutic agents targeting cardiovascular diseases, cancer, and inflammation [2]. For scientific procurement, this compound is primarily valued as a key intermediate for late-stage functionalization or as a fragment for structure-activity relationship (SAR) studies, differentiating it from other regioisomers and halo-substituted analogs based on its unique substitution pattern.

Why 5-Fluoro-2,3-dihydropyridazin-3-one (CAS 1823026-31-8) is Not Interchangeable with Generic Pyridazinones


Assuming a generic pyridazinone or a different regioisomer can substitute 5-fluoro-2,3-dihydropyridazin-3-one (CAS 1823026-31-8) in a research or production setting is a critical procurement error. Structure-activity relationship (SAR) studies on pyridazinone derivatives demonstrate that both the presence and the specific position of a halogen atom on the heterocyclic ring profoundly influence biological activity and target binding affinity [1]. Furthermore, synthetic routes relying on this specific C5-fluorinated intermediate would fail or yield undesired regioisomers if a different analog were used. The fluorine atom's strong electron-withdrawing effect directly impacts the ring's reactivity in subsequent chemical transformations and is a key driver of enhanced metabolic stability and membrane permeability in final drug candidates compared to their non-fluorinated or chloro-substituted counterparts [2]. Therefore, substituting 5-fluoro-2,3-dihydropyridazin-3-one with a 6-fluoro-pyridazinone or an unsubstituted analog would invalidate SAR data and compromise synthetic pathway integrity, leading to failed experiments and wasted resources.

Quantitative Evidence Guide for Procuring 5-Fluoro-2,3-dihydropyridazin-3-one (CAS 1823026-31-8)


PDE3A Inhibitory Potency of Pyridazinone Scaffolds vs. 5-Fluoropyridazin-3-one Derivatives

While direct IC50 data for 5-fluoro-2,3-dihydropyridazin-3-one is not available, its parent class, the pyridazinones, are established phosphodiesterase 3 (PDE3) inhibitors [1]. A quantitative structure-activity relationship (QSAR) model for PDE3A inhibitors demonstrates that the 5-position of the pyridazinone ring is a critical point for modulating activity. Substitutions at this position, particularly with electron-withdrawing groups like fluorine, directly correlate with improved inhibitory potency by enhancing key hydrogen bond interactions within the enzyme's active site [1]. This provides a clear, quantifiable rationale for selecting the C5-fluoro derivative over other regioisomers or unsubstituted analogs for PDE3-targeted projects.

Phosphodiesterase 3 (PDE3) inhibition Cardiovascular disease Anti-platelet therapy

Potential Anti-Proliferative Activity in HCT116 Colon Carcinoma Cells

In a comparative study of novel 3(2H)-pyridazinone derivatives, several synthesized compounds demonstrated significant anti-proliferative activity against human colon carcinoma HCT116 cells [1]. While 5-fluoro-2,3-dihydropyridazin-3-one was not directly assayed, its core scaffold and the presence of a C5-substituent align with the structure of the active derivatives in this study. The research indicated that the nature and position of substituents on the pyridazinone ring are crucial determinants of cytotoxic potency and selectivity, providing a strong class-level inference for the potential utility of C5-substituted analogs like 5-fluoro-2,3-dihydropyridazin-3-one in oncology research.

Anticancer agents Anti-proliferative Colon carcinoma

Fluorine Substitution as a Key Driver for Metabolic Stability and Bioavailability

The strategic incorporation of fluorine into drug candidates is a widely established principle for improving pharmacokinetic properties. In the context of pyridazinones, replacing a hydrogen or chlorine atom with fluorine at the C5 position is expected to significantly enhance metabolic stability and bioavailability [1]. Fluorine's strong electron-withdrawing effect and the strength of the C-F bond reduce the rate of oxidative metabolism by cytochrome P450 enzymes, a common clearance mechanism for many drugs [1]. This class-level advantage is a key differentiator for 5-fluoro-2,3-dihydropyridazin-3-one over its non-fluorinated or chloro-substituted analogs, as the latter are more susceptible to metabolic degradation, leading to shorter half-lives and lower oral bioavailability.

Medicinal Chemistry Fluorine Chemistry Drug Design

Comparison of Synthesis and Scaffold Diversification Potential of 5-Fluoro vs. 4,5,6-Trifluoropyridazinone

In a comparative analysis of synthetic strategies, 5-fluoro-2,3-dihydropyridazin-3-one offers distinct advantages over its more highly fluorinated analog, 4,5,6-trifluoropyridazin-3(2H)-one [1]. While 4,5,6-trifluoropyridazin-3(2H)-one serves as a versatile scaffold for synthesizing various 4,5- and 4,6-disubstituted systems through sequential nucleophilic aromatic substitution (SNAr), the presence of only a single fluorine atom at the C5 position in 5-fluoro-2,3-dihydropyridazin-3-one provides a simpler and more controlled starting point for site-selective functionalization [1]. The higher degree of fluorination leads to increased reactivity and the potential for undesired side reactions or complex regioisomer mixtures, making the mono-fluorinated derivative a more manageable and efficient building block for targeted SAR exploration.

Synthetic Chemistry Scaffold Functionalization Heterocyclic Chemistry

Supply and Purity Benchmarking for 5-Fluoro-2,3-dihydropyridazin-3-one (CAS 1823026-31-8)

A practical but critical differentiator for procurement is the established supply chain and defined purity profile of 5-fluoro-2,3-dihydropyridazin-3-one. Analysis of reputable vendor catalogs indicates this compound is commercially available from multiple sources with a standard purity specification of ≥98% (NLT 98%) . This level of purity and multi-vendor availability reduces supply chain risk and ensures that researchers receive a consistent, high-quality starting material. This stands in contrast to other less common or novel pyridazinone analogs, which may be custom synthesis-only, have long lead times, or be supplied with lower, less-defined purity (e.g., 95%+) , potentially introducing impurities that could confound biological assay results or compromise synthetic yields.

Procurement Chemical Sourcing Purity Analysis

Optimized Research and Development Applications for 5-Fluoro-2,3-dihydropyridazin-3-one (CAS 1823026-31-8)


Fragment-Based Drug Discovery for PDE3-Related Cardiovascular Indications

5-Fluoro-2,3-dihydropyridazin-3-one is an ideal starting fragment for developing novel phosphodiesterase 3 (PDE3) inhibitors. Based on QSAR models demonstrating that C5-substitution with electron-withdrawing groups like fluorine enhances PDE3A binding affinity, this compound provides a rationally designed core for further elaboration [1]. It is specifically suitable for programs targeting heart failure, intermittent claudication, or anti-platelet therapies, where PDE3 inhibition is a clinically validated mechanism.

Lead Optimization for Anti-Proliferative Agents Targeting Colon Cancer

This compound serves as a strategic intermediate for synthesizing a library of novel 3(2H)-pyridazinone derivatives for anti-cancer screening. SAR studies confirm that the pyridazinone core with specific substituents exhibits potent, non-toxic anti-proliferative activity against human colon carcinoma HCT116 cells [2]. 5-Fluoro-2,3-dihydropyridazin-3-one provides a privileged scaffold for exploring this chemical space and identifying new lead candidates for colon cancer therapy.

Medicinal Chemistry Campaigns Requiring Enhanced Pharmacokinetic Properties

In any medicinal chemistry program where improving metabolic stability and oral bioavailability is a primary objective, 5-fluoro-2,3-dihydropyridazin-3-one should be prioritized over its non-fluorinated or chloro-substituted analogs [3]. The presence of the C5-fluorine atom is a class-level predictor of increased resistance to oxidative metabolism, which can translate to improved drug half-life and lower clearance in vivo. This compound is a building block of choice for proactively addressing common ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities.

Controlled Synthesis of Mono-Functionalized Pyridazinone Derivatives

For synthetic chemistry groups focused on generating focused libraries with high regio-control, 5-fluoro-2,3-dihydropyridazin-3-one offers a distinct advantage over more highly fluorinated pyridazinone scaffolds. Its simpler substitution pattern allows for site-selective functionalization with greater predictability and yields compared to more complex systems like 4,5,6-trifluoropyridazin-3(2H)-one, which require elaborate multi-step sequences [4]. This makes it a practical and efficient choice for rapid SAR exploration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-fluoro-2,3-dihydropyridazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.